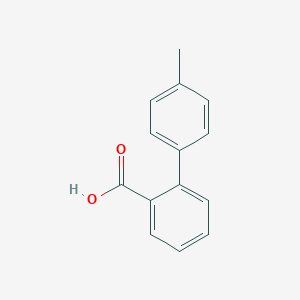

2-(4-Methylphenyl)benzoic acid

Cat. No. B041737

Key on ui cas rn:

7148-03-0

M. Wt: 212.24 g/mol

InChI Key: ZSTUEICKYWFYIC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06858636B2

Procedure details

A 542.5 g (2.4 mol) sample of methyl 2-(p-tolyl)benzoate (Chemo Dynamics Inc.) was dissolved in 5.5 L of ethanol and treated with 3 L (7.5 mol) of 2.5 N sodium hydroxide. The reaction was stirred overnight at ambient temperature and treated with an additional 480 ml (6.0 mol) of sodium hydroxide; stirring was continued for an additional 24 h and the ethanol removed in vacuo. The remaining solution was cooled in ice and acidified to pH 1 with hydrochloric acid which caused the product to precipitate; filtration and drying in vacuo gave 510 g (100%) of crude 2-(p-tolyl)benzoic acid: mp 145.0-147.5° C.; NMR (CDCl3) δ 2.40 (s, 3H), 7.17-7.28 (m, 4H), 7.35-7.45 (m, 2H), 7.51-7.59 (m, 1H), 7.90-7.97 (m, 1H). The crude acid was suspended in 1 L of toluene and slowly treated with 400 g (3.15 mol) of oxalyl chloride under nitrogen. The reaction was allowed to stir at ambient temperature for 4.5 h and concentrated in vacuo to remove excess oxalyl chloride. The residue was redissolved in 2 L of toluene and treated with 92.8 g (5.46 mol) of anhydrous ammonia. The reaction was filtered and the filtrate concentrated in vacuo producing 424 g (84%) of crude 2-(p-tolyl)benzamide: mp 128-130° C.; NMR (CDCl3) δ 2.40 (s, 3H), 5.28 (br s, 1H), 5.77 (br s, 1H), 7.21-7.53 (m, 7H), 7.76-7.83 (m, 1H). The crude amide was treated with 1420 ml (19.5 mol) of thionyl chloride at reflux for 3.5 h. The reaction was filtered and the thionyl chloride removed in vacuo. The residue was dissolved in 800 ml of toluene and reconcentrated in vacuo. On standing overnight, the residue crystallized. The crystals were collected and washed with hexane to give 296 g (64%) of 2-(p-tolyl)benzonitrile: mp 50.5-52.0° C.; NMR (CDCl3) δ 2.42 (s, 3H), 7.22-7.34 (m, 2H), 7.37-7.52 (m, 3H), 7.58-7.66 (m, 1H), 7.72-7.78 (m, 1H). A 286 g (1.48 mol) sample of the crude nitrile was dissolved in 1630 mL to toluene and treated with 377 g (1.8 mol) of trimethyltinazide at reflux for 24 h. The reaction was cooled; filtration gave 600 g of crude N-trimethylstannyl-5-[2-(4′-methylbiphen-2-yl]tetrazole: mp 271-272° C. (dec.); NMR (DMSO-d6) δ 0.36 (br t, J=34 Hz, 9H), 2.24 (s, 3H), 6.89-7.06 (m, 4H), 7.35-7.55 (m, 4H). The crude N-trimethylstannyl tetrazole was suspended in 4270 mL of toluene and 287 mL of anhydrous tetrahydrofuran (THF) and treated with 6.34 g (173 mol) of anhydrous hydrogen chloride at ambient temperature under nitrogen with stirring. The reaction was allowed to stand overnight and filtered; recrystallization from toluene gave 217 g (62%) of 5-[2-(4′-methylbiphen-2-yl)]tetrazole as a solid: mp 149-152° C.; NMR (DMSO-d6) δ 2.28 (s, 3H), 6.94-7.02 (m, 2H), 7.08-7.15 (m, 2H), 7.50-7.59 (m, 2H), 7.62-7.72 (m, 2H). A 200 g (0.85 mol) sample of the tetrazole was suspended in 3.3 L of dichloromethane and treated with 262 g (0.91 mol) of triphenylmethyl chloride and 141 mL (1.0 mol) of anhydrous triethylamine. The reaction was stirred at reflux for 3 h under nitrogen, washed with water, dried (MgSO4), and concentrated in vacuo. Recrystallization gave 338 g (83%) of N-triphenylmethyl-5-[2-4′-methylbiphen-2-yl)]tetrazole as a colorless solid: mp 170-173° C.; NMR (CDCl3) δ 2.27 (s, 3H), 6.86-6.96 (m, 8H), 6.98-7.04 (m, 2H), 7.09-7.52 (m, 12H), 7.86-7.94 (m, 1H). The N-triphenylmethyl tetrazole was dissolved in 4260 mL of carbon tetrachloride and treated with 126.4 g (0.71 mol) of N-bromosuccinimide (NBS) of 11.9 g (49 mmol) of benzoyl peroxide at reflux for 3.5 h. The reaction was filtered and the solvent removed in vacuo. Recrystallization from toluene gave 277 g (59%) of N′triphenylmethyl-5-[2-4′-bromomethylbiphen-2-yl)]tetrazole as a colorless solid: mp 140-142° C.; NMR (CDCl3) δ 4.39 (s, 2H), 6.85-6.95 (m, 7H), 7.06-7.15 (m, 4H), 7.22-7.43 (m, 9H), 7.45-7.55 (m, 2H), 7.94-8.01 (m, 1H). NMR indicated that this material was only 85% pure; it contained 7% of corresponding dibromocompound (δ 6.50) and 8% of starting material (δ 2.27); however, no further attempts at purification were made and this mixture was used as is for the subsequent alkylation reaction.

Yield

100%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([CH3:17])[CH:6]=[CH:5][C:4]([C:7]2[CH:16]=[CH:15][CH:14]=[CH:13][C:8]=2[C:9]([O:11]C)=[O:10])=[CH:3][CH:2]=1.[OH-].[Na+]>C(O)C>[C:1]1([CH3:17])[CH:2]=[CH:3][C:4]([C:7]2[CH:16]=[CH:15][CH:14]=[CH:13][C:8]=2[C:9]([OH:11])=[O:10])=[CH:5][CH:6]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)C1=C(C(=O)OC)C=CC=C1)C

|

|

Name

|

|

|

Quantity

|

5.5 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

3 L

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

480 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction was stirred overnight at ambient temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued for an additional 24 h

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ethanol removed in vacuo

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The remaining solution was cooled in ice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying in vacuo

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=C(C=C1)C1=C(C(=O)O)C=CC=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 510 g | |

| YIELD: PERCENTYIELD | 100% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |